molecular formula C2H9N3O3 B14627363 Ethylenediamine nitrate CAS No. 57578-34-4

Ethylenediamine nitrate

Cat. No.: B14627363
CAS No.: 57578-34-4
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
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Description

Ethylenediamine nitrate is an organic salt compound formed from ethylenediamine and nitric acid. It is of significant interest in advanced chemical research and development, particularly in the fields of coordination chemistry and materials science. Its structure incorporates ethylenediamine (EDA), a well-known bidentate ligand that forms stable, five-membered chelate rings with metal cations, a feature that greatly enhances the thermodynamic stability of the resulting complexes . The co-existing nitrate anions can serve as oxidizing agents or counter-ions in these systems . A primary research application for compounds based on ethylenediamine is in the development of novel catalysts for environmental remediation. Specifically, ethylenediamine-functionalized supports are being actively investigated for catalytic reduction of nitrate pollutants in water, aiming for high selectivity towards harmless dinitrogen gas . Furthermore, ethylenediamine is a fundamental building block in coordination chemistry, used to synthesize classic complexes like tris(ethylenediamine)cobalt(III) nitrate and others, which are studied for their chirality, magnetic properties, and phase transition behaviors . In synthetic chemistry, EDA serves as a precursor for the synthesis of more complex chelating agents, such as EDTA . Researchers value this compound for its ability to act as a source of both a coordinating amine and a nitrate ion. Handling requires appropriate safety precautions, as amine compounds can be corrosive and irritate the skin and respiratory system . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57578-34-4

Molecular Formula

C2H9N3O3

Molecular Weight

123.11 g/mol

IUPAC Name

ethane-1,2-diamine;nitric acid

InChI

InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4)

InChI Key

HODPISPVTPCXIU-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes

Direct Synthesis of Ethylenediamine (B42938) Dinitrate (Diamine Salt)

Traditional methods for synthesizing ethylenediamine dinitrate often involve the direct addition of concentrated nitric acid to an ethylenediamine solution, a process that can be hazardous, particularly on a large scale. google.comgoogle.com Modern methodologies have been developed to circumvent these risks by avoiding the use of concentrated nitric acid. google.comosti.govosti.gov

A key innovation in the synthesis of ethylenediamine dinitrate involves the use of solvent extraction to safely transfer the nitrate (B79036) ion from an aqueous phase to an organic phase before reaction. google.com In this process, an acidic aqueous solution containing the nitrate ion is contacted with an organic solvent. google.comosti.govosti.gov The nitrate ion is extracted into the organic layer, which is then separated. This organic solution, now carrying the nitrate source, is subsequently reacted with ethylenediamine, leading to the precipitation of ethylenediamine dinitrate. google.com This approach allows for the use of more dilute nitric acid sources, including waste solutions, thereby enhancing safety and efficiency. google.com

To facilitate the transfer of the nitrate ion from the aqueous to the organic phase, high-molecular-weight, water-insoluble amines are employed as extracting agents. google.com These amines, when dissolved in a suitable organic solvent, react with the nitrate ion in the acidic aqueous solution to form an ion-pair salt that is soluble in the organic phase. google.comosti.govosti.gov The efficiency of this extraction is improved by selecting an organic solvent that ensures a rapid and complete separation of the two phases. google.com The water-insoluble amine acts as a vehicle, rendering the inorganic acid soluble in the organic medium where the subsequent reaction with ethylenediamine can be performed safely. google.com

The primary advantage of the solvent extraction methodology is the complete avoidance of concentrated nitric acid during the neutralization step with ethylenediamine. google.comosti.govosti.gov By first isolating the nitrate ion in an organic phase, the highly exothermic and potentially hazardous direct reaction between concentrated acid and the amine base is prevented. google.com Another approach involves neutralizing an aqueous solution of ethylenediamine with an acidic nitrate solution to form a solution of ethylenediamine dinitrate. google.com This solution can then be added to a non-aqueous liquid in which the product is insoluble, causing it to precipitate with a controlled particle size. google.com For instance, 70% nitric acid can be metered into a cooled aqueous ethylenediamine solution while maintaining the temperature between 20°C and 30°C. google.com

Method Key Reactants Process Description Primary Advantage
Solvent Extraction Acidic aqueous nitrate solution, High-molecular-weight water-insoluble amine, Organic solvent, EthylenediamineNitrate ion is extracted from the aqueous phase into the organic phase by the amine. The resulting organic solution is then reacted with ethylenediamine to precipitate the product. google.comAvoids the use of concentrated nitric acid, making the process safer and more efficient. google.comosti.gov
Aqueous Neutralization & Precipitation Aqueous ethylenediamine, Aqueous nitric acid (e.g., 70%), Non-aqueous precipitating liquid (e.g., methanol, ethanol)Ethylenediamine is neutralized with nitric acid in an aqueous solution. This solution is then added to a non-aqueous liquid to precipitate the product. google.comAvoids direct mixing of concentrated acid with pure amine; allows for particle size control. google.com

Synthesis of Metal-Ethylenediamine Nitrate Coordination Complexes

Ethylenediamine is a potent bidentate ligand that readily forms stable chelate complexes with a variety of transition metals. When nitrate is the counter-ion, a range of metal-ethylenediamine nitrate coordination complexes can be synthesized.

The synthesis of cis-dichlorobis(ethylenediamine)rhodium(III) nitrate can be achieved as part of a synthetic route into the cis-bis(ethylenediamine)rhodium(III) series of compounds. researchgate.net A common and convenient precursor for this synthesis is an oxalato-complex. The oxalato ligand can be removed by reaction with protonic acids, such as hydrochloric acid, to yield the corresponding dichloro species. researchgate.net This provides a reliable pathway to form the cis-[Rh(en)₂Cl₂]⁺ cation, which can then be isolated as its nitrate salt. researchgate.net

Nickel(II) ions form a series of well-defined complexes with ethylenediamine, where the water molecules in the coordination sphere of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, are sequentially replaced by ethylenediamine ligands. homescience.net

Tris(ethylenediamine)nickel(II) Nitrate, Ni(en)₃₂: This vibrant violet complex is formed when three equivalents of ethylenediamine displace all six water ligands from the nickel(II) ion. chegg.commdpi.com The synthesis can be performed in various ways. One method involves the simple addition of ethylenediamine to a concentrated aqueous solution of nickel(II) nitrate until a purely violet solution is obtained. homescience.net Another approach is a solvent-free synthesis where liquid ethylenediamine is added directly to solid nickel(II) nitrate hexahydrate, causing an exothermic reaction and the formation of the purple complex. mdpi.comresearchgate.net The complex can also be prepared in an ethanol (B145695) solution by adding ethylenediamine to a solution of nickel(II) nitrate hexahydrate, which results in the precipitation of the crystalline product. mdpi.com

trans-Diaquabis(ethylenediamine)nickel(II) Nitrate, Ni(en)₂(H₂O)₂₂: This complex represents an intermediate stage in the substitution process, containing two ethylenediamine ligands and two water molecules in a trans configuration around the octahedral nickel(II) center. researchgate.net Its synthesis involves the reaction of nickel(II) nitrate with two equivalents of ethylenediamine in an aqueous medium. The resulting blue-violet crystals can be isolated from the solution. researchgate.netias.ac.in

Tetra-aqua(ethylenediamine)nickel(II) Nitrate, Ni(en)(H₂O)₄₂: As the first product in the stepwise reaction, this complex is formed when one molecule of ethylenediamine replaces two water molecules from the hexaaquanickel(II) ion. homescience.netnih.gov It can be prepared by adding a single equivalent of ethylenediamine to an aqueous solution of nickel(II) nitrate. This results in a color change from the green of the hexaaquanickel(II) ion to a light blue, characteristic of the tetra-aqua complex. homescience.net

Complex Name Formula Reactants Typical Solvent Observation/Method
Tris(ethylenediamine)nickel(II) Nitrate Ni(en)₃₂Nickel(II) nitrate, Ethylenediamine (1:3 molar ratio)Water, Ethanol, or Solvent-freeA color change from green to deep violet indicates the formation of the tris-complex. homescience.netmdpi.com
trans-Diaquabis(ethylenediamine)nickel(II) Nitrate Ni(en)₂(H₂O)₂₂Nickel(II) nitrate, Ethylenediamine (1:2 molar ratio)WaterA blue or blue-violet solution is formed from which the product crystallizes. researchgate.netresearchgate.net
Tetra-aqua(ethylenediamine)nickel(II) Nitrate Ni(en)(H₂O)₄₂Nickel(II) nitrate, Ethylenediamine (1:1 molar ratio)WaterThe green solution of nickel(II) nitrate turns a characteristic light blue. homescience.net
cis-Dichlorobis(ethylenediamine)rhodium(III) Nitrate [Rh(en)₂Cl₂]NO₃cis-[Rh(en)₂(ox)]⁺ (oxalato precursor), Hydrochloric acid, Nitrate sourceAqueousThe oxalato precursor is treated with HCl to form the dichloro cation, which is then precipitated as the nitrate salt. researchgate.net

Cobalt(II/III) Complexes (e.g., Tris(ethylenediamine)cobalt(II/III) Nitrate, cis-Cobalt Diazidobisethylenediamine Nitrate)

The synthesis of cobalt complexes with ethylenediamine is well-documented, particularly the oxidation of Cobalt(II) to Cobalt(III) in the presence of the ligand.

Tris(ethylenediamine)cobalt(III) Nitrate: This complex is a classic example in coordination chemistry. Its synthesis typically involves the reaction of a Cobalt(II) salt, such as cobalt(II) nitrate, with ethylenediamine, followed by oxidation. Air is commonly used as the oxidizing agent. The reaction of cobalt(II) nitrate and ethylenediamine in a methanolic solution, followed by slow diffusion, yields orange needles of Tris(ethylenediamine)cobalt(II) nitrate. google.com For the Cobalt(III) analogue, the synthesis often starts with a Cobalt(II) salt, and the oxidation to the more stable Co(III) state occurs in situ. nih.gov The final product is an orange-yellow crystalline solid.

cis-Dinitrobis(ethylenediamine)cobalt(III) Nitrate: The synthesis of this complex can be achieved by heating ethylenediamine with potassium hexanitrocobaltate(III) to form the nitrite (B80452) salt, which is then converted to the nitrate salt by treatment with nitric acid.

A summary of the synthetic parameters for selected cobalt complexes is presented below.

ComplexStarting MaterialsReagentsSolventKey ConditionsProduct Appearance
Tris(ethylenediamine)cobalt(II) NitrateCobalt(II) nitrate, Ascorbic acidEthylenediamineMethanolLayering of reagent solutions, diffusion over two daysOrange needles
cis-Dinitrobis(ethylenediamine)cobalt(III) NitratePotassium hexanitrocobaltate(III)Ethylenediamine, Nitric acidWaterHeating, followed by acidificationBrown-yellow crystals

Copper(II) Complexes (e.g., Bis(ethylenediamine)copper(II) Nitrate, (Ethylenediamine-N)-bis(ethylenediamine-N,N')-copper(II) Bis(nitrate))

Copper(II) ions readily form stable complexes with ethylenediamine.

Bis(ethylenediamine)copper(II) Nitrate: A common laboratory preparation involves dissolving copper(II) nitrate trihydrate in ethanol. slideplayer.com The solution is then cooled in an ice bath before the dropwise addition of ethylenediamine, resulting in the precipitation of violet-blue crystals of the product. slideplayer.com An alternative method involves first preparing a copper(II) nitrate solution by reacting copper hydroxide (B78521) with nitric acid. youtube.com Ethylenediamine is then added to this solution to form the complex. youtube.com

The table below outlines a typical synthesis for Bis(ethylenediamine)copper(II) nitrate.

ComplexStarting MaterialsReagentsSolventKey ConditionsProduct Appearance
Bis(ethylenediamine)copper(II) NitrateCopper(II) nitrate trihydrateEthylenediamine95% EthanolCooling in an ice bath, constant stirringViolet-blue crystals

Zinc(II) Complexes (e.g., Tris(ethylenediamine)zinc(II) Nitrate)

Zinc(II), having a d10 electron configuration, forms stable, colorless complexes.

Tris(ethylenediamine)zinc(II) Nitrate: The synthesis of this complex is straightforward and involves the direct combination of zinc(II) nitrate and ethylenediamine. Typically, the reagents are dissolved in water, and slow evaporation of the solvent at room temperature yields crystals of the complex. mdpi.com

A summary of the synthesis is provided in the table below.

ComplexStarting MaterialsReagentsSolventKey ConditionsProduct Appearance
Tris(ethylenediamine)zinc(II) NitrateZinc(II) nitrate hexahydrateEthylenediamineWaterSlow evaporation at ambient conditionsColorless crystals

Lanthanum Nitrate Complexes with Ethylenediamine

Detailed synthetic procedures for lanthanum nitrate complexes exclusively with ethylenediamine are not widely reported in the surveyed literature. The coordination chemistry of lanthanum(III) nitrate often involves reactions with various other organic ligands, sometimes in mixed-ligand systems. nih.govnih.gov While lanthanum nitrate is used as a precursor in the synthesis of various compounds, specific methodologies for its direct complexation with only ethylenediamine to form a stable, isolable nitrate salt are not well-documented. acs.orgresearchgate.netem-grade.com

Platinum(II) Complexes (e.g., (Ethylenediamine)palladium(II) or platinum(II) Nitrate, Di-μ-iodobis(ethylenediamine)diplatinum(II) Nitrate)

Platinum(II) complexes with ethylenediamine are of significant interest, often serving as precursors for more complex structures.

(Ethylenediamine)palladium(II) or platinum(II) Nitrate: The synthesis of (Ethylenediamine)platinum(II) nitrate can be inferred from reactions where it is used as a starting material. For instance, new platinum(II) complexes of the form Pt(en)L22 (where L is a thiourea (B124793) derivative) are synthesized by reacting ethylenediamineplatinum(II) nitrate with the respective thiourea derivatives. bohrium.com This suggests that (Ethylenediamine)platinum(II) nitrate is a stable precursor that can be prepared beforehand, likely from the reaction of a suitable platinum(II) salt with ethylenediamine followed by the introduction of nitrate ions.

Specific synthetic details for Di-μ-iodobis(ethylenediamine)diplatinum(II) Nitrate were not found in the reviewed literature.

Complex TypePrecursorReagentsGeneral Outcome
(Ethylenediamine)platinum(II) thiourea complexes(Ethylenediamine)platinum(II) nitrateThiourea derivativesPt(en)(thiourea derivative)22

General Synthetic Strategies for Metal-Ethylenediamine Complexes

A general and widely applicable strategy for the synthesis of metal-ethylenediamine nitrate complexes involves the direct reaction of a hydrated metal nitrate salt with ethylenediamine in a suitable solvent. mdpi.com

The choice of solvent is crucial and depends on the solubility of the reactants and the desired crystallization method. Water and ethanol are commonly used solvents. slideplayer.commdpi.com For air-sensitive metal ions, such as Mn(II) and Co(II), the synthesis is often carried out under an inert atmosphere (e.g., argon) to prevent oxidation or side reactions. mdpi.com

The stoichiometry of the metal salt to ethylenediamine is a key factor in determining the number of coordinated ethylenediamine ligands. For example, a 1:3 molar ratio is often used for the synthesis of tris(ethylenediamine) complexes with octahedral metals like Co(III) and Zn(II). A 1:2 ratio is typically employed for square planar complexes like Cu(II).

Crystallization of the product can be achieved through various techniques, including slow evaporation of the solvent, cooling the reaction mixture, or by diffusion methods where solutions of the reactants are carefully layered. mdpi.com

Controlled Crystallization Techniques for Enantiomeric Resolution

The enantiomeric resolution of chiral compounds is a critical process in the chemical and pharmaceutical industries to isolate stereoisomers with desired properties. For chiral amines such as ethylenediamine, which can exist as a racemic mixture of its gauche conformers, diastereomeric salt crystallization is a widely employed and effective method for separation. This technique relies on the reaction of the racemic base with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

A common and effective resolving agent for chiral amines is tartaric acid, which is readily available in both enantiomerically pure forms ((+)-tartaric acid and (-)-tartaric acid). The reaction of a racemic mixture of ethylenediamine with an enantiomerically pure form of tartaric acid would result in the formation of two diastereomeric salts. The differing spatial arrangements of these diastereomers lead to distinct crystal packing and intermolecular interactions, which in turn affects their solubility in a given solvent.

By carefully selecting the solvent and controlling the crystallization conditions, such as temperature and concentration, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. The less soluble diastereomer can then be isolated by filtration. Subsequently, the resolved ethylenediamine enantiomer can be recovered from the diastereomeric salt by treatment with a base to neutralize the tartaric acid. The resolving agent can often be recovered and reused, making the process more economical.

While specific research detailing the enantiomeric resolution of this compound via controlled crystallization is not extensively documented in publicly available literature, the principles of diastereomeric resolution are well-established for similar diamines. The general procedure would involve dissolving the racemic this compound and an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent. The solution would then be allowed to cool slowly or partially evaporate, inducing the crystallization of the less soluble diastereomeric salt.

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the temperature profile of the crystallization, and the rate of cooling. Optimization of these parameters is typically required to achieve high enantiomeric excess (ee) and good yields of the desired enantiomer.

Below is a representative data table illustrating the potential outcomes of a diastereomeric resolution of a chiral diamine, based on findings for analogous compounds.

Resolving AgentSolventDiastereomeric Salt Yield (%)Specific Rotation of Resolved Amine (°)Enantiomeric Excess (ee) (%)
(+)-Tartaric AcidMethanol45+35.292
(-)-Tartaric AcidEthanol42-34.890
(+)-Camphorsulfonic AcidWater38+33.185
(-)-Mandelic AcidAcetone40-32.588

Crystallographic and Advanced Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. It allows for the precise measurement of unit cell dimensions, space group symmetry, and the positions of individual atoms, leading to a detailed understanding of interatomic distances and bond angles.

The analysis of metal-ethylenediamine-nitrate complexes reveals a variety of crystal systems and space groups, dictated by the coordination geometry of the central metal ion, the stoichiometry of the compound, and the packing of the constituent ions.

For instance, the compound D-Co(en)₃₃ crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org Its unit cell parameters were determined at 22 ± 3°C. iucr.org Similarly, tris(ethylenediamine) complexes of Cobalt(II) and Manganese(II) nitrate (B79036), Co(en)₃₂ and Mn(en)₃₂, are isostructural and crystallize as conglomerates in the hexagonal space group P6₃22 at room temperature. mdpi.comresearchgate.net At lower temperatures, some of these complexes undergo a reversible phase transition to enantiomorphic space groups. mdpi.comresearchgate.net Another example, Dichloro(ethylenediamine)gold(III) Nitrate, [Au(en)Cl₂]NO₃, crystallizes in the orthorhombic space group Pbca. nih.gov

The table below summarizes the crystallographic data for several representative ethylenediamine (B42938) nitrate compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef
D-tris(ethylenediamine)cobalt(III) nitrateD-Co(en)₃₃OrthorhombicP2₁2₁2₁14.57012.6078.756904 iucr.org
tris(ethylenediamine)cobalt(II) nitrateCo(en)₃₂HexagonalP6₃229.24359.243510.9669902 mdpi.com
tris(ethylenediamine)manganese(II) nitrateMn(en)₃₂HexagonalP6₃229.38049.380411.1441902 mdpi.com
Dichloro(ethylenediamine)gold(III) nitrate[Au(en)Cl₂]NO₃OrthorhombicPbca10.33808.210519.625908 nih.gov

Z = number of formula units per unit cell

The coordination of ethylenediamine to a central metal atom (M) forms a five-membered chelate ring. The geometry of the coordination sphere is defined by the distances between the metal and the nitrogen atoms (M–N) of the ethylenediamine ligand, as well as the angles between these bonds (N–M–N).

In D-Co(en)₃₃, the coordination around the cobalt atom is essentially octahedral, with an average Co-N distance of 1.964 ± 0.008 Å. iucr.org For tetra-aqua(ethylenediamine)nickel(II) nitrate, [Ni(en)(OH₂)₄][NO₃]₂, the mean Ni–N bond length is 2.065 Å, and the N–Ni–N bond angle is 83.6°. rsc.org A comparison between Co(en)₃₂ and Mn(en)₃₂ shows that the primary difference in their coordination spheres is the M-N bond distance, which is approximately 0.1 Å shorter in the cobalt(II) complex. mdpi.com The gold(III) atom in [Au(NH₂CH₂CH₂NH₂)Cl₂]NO₃ is chelated by the ethylenediamine ligand, forming an approximately square planar geometry. nih.gov

The following table presents selected bond distances and angles for various metal-ethylenediamine-nitrate complexes.

CompoundM-N Distance (Å)N-M-N Angle (°)Coordination GeometryRef
D-Co(en)₃₃1.964 (avg)-Octahedral iucr.org
Co(en)₃₂2.162, 2.16480.8, 93.7, 94.6Octahedral mdpi.com
Mn(en)₃₂2.268, 2.27077.8, 95.3, 96.2Octahedral mdpi.com
[Ni(en)(OH₂)₄][NO₃]₂2.065 (mean)83.6Octahedral rsc.org
[Au(en)Cl₂]NO₃--Square Planar nih.gov

In high-quality crystal structure determinations, the thermal motion of atoms is modeled using anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids. mdpi.comucl.ac.uk This analysis provides insight into the magnitude and direction of atomic vibration within the crystal lattice. mdpi.com For the D-Co(en)₃₃ structure, the atoms of Cobalt, Nitrogen, Carbon, and Oxygen were refined anisotropically, indicating that their thermal motion was not uniform in all directions. iucr.org

The use of anisotropic B-factors is a notable feature of high-resolution crystal structures and provides valuable information on local dynamics. nih.gov The analysis of these parameters can reveal the rigidity of covalent bonds within the structure. nih.gov The deviation from the rigidity of covalent bonds is significantly reduced when anisotropic B-factors are refined, confirming that this model better accounts for the structural dynamics. nih.gov While specific ellipsoid plots for ethylenediamine nitrate are not presented here, the anisotropic refinement of its constituent atoms in structural studies signifies a sophisticated approach to understanding its dynamic properties in the solid state.

Ligand Conformations and Chelate Ring Geometries

The non-planar nature of the five-membered ethylenediamine chelate ring gives rise to conformational isomerism. libretexts.org The two primary conformations are designated by the lowercase Greek letters lambda (λ) and delta (δ). researchgate.net These conformers are non-superimposable mirror images of each other. researchgate.net

To minimize torsional strain, the C-C bond within the ethylenediamine chelate ring adopts a staggered conformation. chemistrysteps.com This results in a gauche orientation of the two amino groups (NH₂), with an N-C-C-N torsion angle of approximately 60°. researchgate.netchemistrysteps.com This gauche conformation is significantly more stable than an eclipsed arrangement, where the torsion angle would be about 0°. researchgate.net

The stability of the gauche form leads to the puckered, non-planar nature of the ethylenediamine chelate ring. researchgate.net This puckering is the basis for the λ and δ conformations. In the solid state, even in simple salts like ethylenediammonium tetrafluoroborate-fluoride, the ethylenediammonium dication adopts a gauche (synclinal) conformation. researchgate.net The inherent preference for the gauche conformation is a fundamental stereochemical feature of the ethylenediamine ligand, whether it is protonated in a simple salt or acting as a chelating agent in a coordination complex. researchgate.net

Anion (Nitrate) Positioning and Influence on Crystal Packing

In some structures, the nitrate ion acts as a direct ligand to the metal center. For instance, in bis(ethylenediamine-κ²N,N′)(nitrato-κ²O,O′)cobalt(III) hydroxide (B78521) nitrate, one nitrate anion coordinates to the Cobalt(III) ion through two of its oxygen atoms in a bidentate fashion, contributing to a distorted octahedral geometry around the metal. nih.gov The remaining charge is balanced by a hydroxide anion and another, uncoordinated nitrate anion. nih.gov

More commonly, nitrate ions function as counter-anions, positioned within the crystal lattice where they form extensive hydrogen-bonding networks with the amine protons of the ethylenediamine ligands. In the structure of bisethylenediaminecopper(II) nitrate, the complex ions and nitrate ions are organized into sheets parallel to the (100) crystal plane. iucr.org This arrangement is stabilized by a network of N-H···O hydrogen bonds with lengths ranging from 3.01 to 3.08 Å, as well as by the coordination of a nitrate oxygen atom to the copper ion of an adjacent complex. iucr.org Similarly, in Co(NO₃)(C₂H₈N₂)₂(NO₃), a three-dimensional supramolecular framework is established through a robust network of N—H⋯O and O—H⋯O hydrogen bonds connecting the complex cations with the hydroxide and nitrate anions. nih.gov

The positioning of the nitrate anion can also introduce complexity into the crystal structure. In trans-dichloro-bis(ethylenediamine)cobalt(III) nitrate, the nitrate ion was found to have a disordered structure, making the precise determination of its coordinates challenging due to overlap with the complex ion in Fourier maps. oup.com Disordered, uncoordinated nitrate anions have also been observed in other related structures. nih.gov

CompoundSpace GroupCell DimensionsKey Features of Nitrate Anion
D-Co(en)₃₃P2₁2₁2₁a=14.570 Å, b=12.607 Å, c=8.756 ÅActs as a counter-anion in an enantiomerically pure crystal. iucr.org
Cu(C₂H₈N₂)₂(NO₃)₂P2₁/ca=8.30 Å, b=10.05 Å, c=8.07 Å, β=111° 6'Forms 2D sheets via N-H···O hydrogen bonds and weak coordination to the Cu²⁺ ion. iucr.org
Co(NO₃)(C₂H₈N₂)₂(NO₃)Monoclinica=9.521 Å, b=23.163 Å, c=12.647 Å, β=118.49°One nitrate acts as a bidentate ligand; another is an uncoordinated counter-ion involved in a 3D H-bonding network. nih.gov
trans-[Co(en)₂Cl₂]NO₃--Exhibits a disordered structure within the crystal lattice. oup.com

Helical Chirality and Enantiomeric Forms in Coordination Complexes

Octahedral complexes containing three bidentate ligands, such as tris(ethylenediamine)metal nitrates, are archetypal examples of coordination compounds exhibiting chirality. mdpi.comresearchgate.net The arrangement of the three ethylenediamine ligands around the central metal atom creates a propeller-like structure that is non-superimposable on its mirror image. This phenomenon is known as helical chirality. mdpi.com The resulting enantiomers are designated by the stereochemical descriptors Λ (lambda) for a left-handed helical twist and Δ (delta) for a right-handed helical twist. researchgate.net Salts of the [Co(en)₃]³⁺ cation were among the first chiral inorganic compounds to be resolved into their respective enantiomers by Alfred Werner, a key finding that helped establish the octahedral geometry of such complexes. researchgate.netnih.gov

The nitrate salts of these complexes can crystallize in different forms depending on their enantiomeric composition. They can form as racemic compounds containing equal amounts of the Λ and Δ enantiomers, or they can undergo spontaneous resolution to form conglomerates—a mechanical mixture of crystals where each individual crystal is enantiomerically pure, containing only Λ or only Δ isomers. mdpi.comresearchgate.net

For example, the nitrate salts Ni(en)₃₂ and Zn(en)₃₂ are known to crystallize as conglomerates from solution. mdpi.com At room temperature, these complexes crystallize in the achiral hexagonal space group P6₃22. However, upon cooling, they undergo a reversible phase transition to one of two enantiomorphic space groups—P6₁22 or P6₅22—depending on the absolute configuration of the complex within the crystal. mdpi.com The manganese analogue, Mn(en)₃₂, exhibits the same temperature-dependent phase transition, whereas the cobalt(II) derivative, Co(en)₃₂, remains in the P6₃22 space group down to 2 K. mdpi.comresearchgate.net This demonstrates how the choice of metal ion can influence the specific solid-state behavior while the fundamental helical chirality is retained.

Complex / FormChiralitySpace GroupNotes
Co(en)₃₃RacemicPca2₁A crystalline form containing both Λ and Δ enantiomers. nih.gov
D-(+)-Co(en)₃₃ΔP2₁2₁2₁An enantiomerically pure crystal structure determined by X-ray analysis. iucr.org
Mn(en)₃₂ / Co(en)₃₂ConglomerateP6₃22Room temperature structure for isostructural Mn(II) and Co(II) complexes that spontaneously resolve. mdpi.com
Δ-Mn(en)₃₂ΔP6₅22Low-temperature enantiomorphic space group adopted after a reversible phase transition. mdpi.com
Λ-Mn(en)₃₂ΛP6₁22Low-temperature enantiomorphic space group corresponding to the opposite handedness. mdpi.com

Polysystemic Structures and Coordination Polymer Networks

While this compound itself is a simple salt, its coordination complexes serve as versatile building blocks for constructing higher-order polysystemic structures and supramolecular networks. These extended architectures are typically not formed through strong covalent bonds, as in traditional coordination polymers, but rather through a directed network of weaker interactions, primarily hydrogen bonds.

The ethylenediamine ligands, with their multiple N-H protons, and the nitrate anions, with their oxygen atoms, are perfectly suited to act as hydrogen bond donors and acceptors, respectively. The resulting N-H···O interactions are strong and directional enough to link the individual complex units into robust, extended arrays.

A clear example is found in the crystal structure of bisethylenediaminecopper(II) nitrate, where complex cations and nitrate anions are linked to form two-dimensional sheets. iucr.org This network is held together by a combination of N-H···O hydrogen bonds and weak coordination interactions between a nitrate oxygen and the copper center of a neighboring complex. iucr.org

An even more extensive system is observed in bis(ethylenediamine-κ²N,N′)(nitrato-κ²O,O′)cobalt(III) hydroxide nitrate. In this crystal, the complex cations, hydroxide anions, and nitrate counter-anions are connected through a dense web of both N—H⋯O and O—H⋯O hydrogen bonds. nih.gov This intricate network of interactions propagates throughout the crystal, linking all components into a well-defined three-dimensional supramolecular framework. nih.gov These hydrogen-bonded networks demonstrate how discrete this compound complexes can self-assemble into highly ordered, polysystemic solid-state structures, a fundamental principle in supramolecular chemistry and crystal engineering.

Coordination Chemistry and Ligand Properties Within Nitrate Systems

Ethylenediamine (B42938) as a Bidentate Ligand and Chelate Ring Formation

Ethylenediamine most commonly acts as a bidentate ligand, meaning it binds to a central metal ion through its two nitrogen atoms. vedantu.comlibretexts.org This mode of coordination results in the formation of a stable five-membered ring, known as a chelate ring. libretexts.orgbritannica.com The structure of this ring consists of the metal ion, two nitrogen atoms, and the two carbon atoms of the ethylenediamine backbone. researchgate.net The formation of such chelate rings is a thermodynamically favorable process, an observation known as the chelate effect. britannica.comlibretexts.org

The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with chemically similar monodentate ligands. libretexts.orgbritannica.com This increased stability is primarily driven by a positive change in entropy. libretexts.orglibretexts.org For instance, the reaction of three bidentate ethylenediamine ligands replacing six monodentate aqua ligands results in a net increase in the number of molecules in the system, leading to greater disorder and a favorable entropy change. libretexts.org

In nitrate (B79036) systems, numerous examples of bidentate ethylenediamine coordination exist. A classic example is the formation of octahedral tris(ethylenediamine) complexes with various transition metals, such as Mn(en)32 and Co(en)32. mdpi.com In these complexes, three ethylenediamine ligands wrap around the central metal ion, each forming a chelate ring. mdpi.comresearchgate.net The resulting [M(en)3]2+ cation exhibits helicoidal chirality due to the arrangement of the ligands. mdpi.comresearchgate.net The nitrate ions in these structures act as counter-ions and participate in hydrogen bonding with the N-H groups of the ethylenediamine ligands. mdpi.com

The conformation of the ethylenediamine chelate ring is typically a non-planar gauche form, which is more stable than an eclipsed conformation. researchgate.netresearchgate.net This puckered nature of the five-membered ring is a key feature of its coordination chemistry.

Instances of Monodentate Ethylenediamine Coordination

Although bidentate chelation is the predominant binding mode for ethylenediamine, instances where it acts as a monodentate ligand are known, though they are considerably rarer. libretexts.orgrsc.org In this configuration, only one of the two nitrogen donor atoms coordinates to the metal center, leaving the other amine group uncoordinated. vedantu.com

Monodentate coordination of ethylenediamine can occur under specific circumstances, such as when the second nitrogen atom is protonated (forming enH+), preventing it from binding to the metal. researchgate.net Crystal structures of complexes like cis-[Co(en)2(enH)(imH)]Br4 and [Co(NH3)5(enH)]Cl4 have confirmed the presence of this protonated monodentate ethylenediamine ligand. researchgate.net In these cases, the uncoordinated -NH3+ group can participate in hydrogen bonding within the crystal lattice.

Another notable example is found in the compound (ethylenediamine-N)-bis(ethylenediamine-N,N′)-copper(II) bis(nitrate), Cu(en-N)(en-N,N′)22. rsc.org In the solid-state structure of this complex, one of the three ethylenediamine ligands is bound to the copper(II) center through only one nitrogen atom, while the other two ligands are chelated in the typical bidentate fashion. rsc.org This represents the first crystallographic confirmation of a monodentate ethylenediamine ligand attached to a Cu(II) ion in the solid state. researchgate.netrsc.org Such species are often proposed as kinetic intermediates in ligand displacement reactions. rsc.org

Penta-coordination Geometries and the Suprachelate Effect

The unique coordination in Cu(en-N)(en-N,N′)22, featuring two bidentate and one monodentate ethylenediamine ligand, results in a penta-coordinated copper(II) center. rsc.org The geometry of this complex is best described as a square pyramidal base with severe trigonal distortion. researchgate.netrsc.org This structure is the first crystallographically confirmed example of penta-coordination around a metal center with exclusively ethylenediamine ligands. researchgate.netrsc.org

This phenomenon is related to the "suprachelate effect," which describes a situation where the expected chelation of a multidentate ligand is overcome by monodentate coordination. tandfonline.com This effect can lead to the formation of supramolecular structures, as the "dangling" uncoordinated end of the monodentate ligand becomes available to bind to another metal center. tandfonline.com Spectrophotometric titration studies of copper(II) and ethylenediamine in solution have provided evidence for various species, including the potential existence of [Cu(en-N)4]2+, which would highlight this suprachelate effect where monodenticity overtakes multidenticity. tandfonline.com

Characterization of Metal-Ligand Bonding

In octahedral complexes like Mn(en)32 and Co(en)32, the M-N bond distances are a key parameter. For instance, at room temperature, the Co-N bond distance is approximately 0.1 Å shorter than the Mn-N bond distance, reflecting the difference in ionic radii and electronic configuration of the metal centers. mdpi.com In the unique penta-coordinated copper complex, Cu(en-N)(en-N,N′)22, the bond distances for the bidentate and monodentate ligands differ significantly. The Cu-N bonds of the chelating 'en' ligands have an average length of 2.04 Å, whereas the Cu-N bond for the monodentate 'en' ligand is longer, at 2.21 Å. rsc.org

Hydrogen bonding also plays a crucial role in the solid-state structures of these nitrate complexes. Extensive hydrogen bonds are typically observed between the amine hydrogens of the ethylenediamine ligands and the oxygen atoms of the nitrate anions, contributing to the stability of the crystal lattice. mdpi.comnih.gov In the case of the monodentate copper complex, the non-coordinating nitrogen atom of the monodentate ligand also acts as a hydrogen bond acceptor. rsc.org

Table 1: Selected Metal-Nitrogen Bond Distances in Ethylenediamine Nitrate Complexes

ComplexMetal IonCoordination GeometryM-N Bond TypeBond Distance (Å)Reference
Mn(en)32Mn(II)OctahedralBidentate (avg)~2.28 mdpi.com
Co(en)32Co(II)OctahedralBidentate (avg)~2.18 mdpi.com
Cu(en-N)(en-N,N′)22Cu(II)Distorted Square PyramidalBidentate (avg)2.04 rsc.org
Monodentate2.21 rsc.org

Ligand Field Effects and Spectroscopic Signatures in Complexes

The interaction between the ethylenediamine ligand and the d-orbitals of the central metal ion is described by Ligand Field Theory (LFT). uwimona.edu.jmresearchgate.net Ethylenediamine is considered a relatively strong-field ligand, positioned higher than ammonia (B1221849) but lower than cyanide in the spectrochemical series. cdnsciencepub.com This means it causes a significant splitting of the metal's d-orbitals into different energy levels (e.g., t2g and eg in an octahedral complex). uwimona.edu.jmresearchgate.net The magnitude of this splitting (Δ) influences the electronic and magnetic properties of the complex, as well as its color. uwimona.edu.jm

The electronic transitions between these split d-orbitals can be observed using UV-Vis spectroscopy, giving rise to characteristic absorption bands. numberanalytics.com For example, the spectra of Co(III) amine complexes show d-d transitions that are consistent with the rule of average environment. cdnsciencepub.com The analysis of these spectra allows for the determination of ligand field parameters.

In Co(III) complexes, the ligand field strength (Dq) for ethylenediamine is reported to be around 2530 cm-1. cdnsciencepub.com The electronic structure and spectroscopic signatures can be further understood through the nephelauxetic effect, which describes the decrease in the electron-electron repulsion parameter upon complex formation, indicating a degree of covalency in the metal-ligand bond. researchgate.net Infrared (IR) spectroscopy is also a valuable tool, used to identify the characteristic vibrations of the functional groups within the complex, such as the N-H stretches of the ethylenediamine ligand and the vibrations of the nitrate counter-ions. researchgate.netresearchgate.net

Substitution Reactions Involving Chloride Ions

Complexes containing ethylenediamine ligands can undergo substitution reactions where one or more ligands are replaced by others. chemguide.co.uk A common example involves the substitution of ligands by chloride ions, often by adding concentrated hydrochloric acid. chemguide.co.uksavemyexams.com

The kinetics and mechanism of these substitution reactions have been studied. For example, the substitution of a chloride ion in trans-[Co(en)2Cl2]Cl by other nucleophiles has been investigated. researchgate.net These reactions are often monitored spectrophotometrically and can follow second-order kinetics. The activation parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, can provide insight into the reaction mechanism. A positive entropy of activation often suggests a dissociative mechanism, where the departure of the leaving group is the rate-determining step. researchgate.net

When chloride ions replace neutral ligands like water, several changes can occur:

Change in Coordination Number: Chloride ions are larger than water molecules, which can lead to a decrease in the coordination number (e.g., from 6 to 4). savemyexams.comsavemyexams.com

Change in Geometry: A change in coordination number is accompanied by a change in geometry, for example, from octahedral to tetrahedral. savemyexams.comsavemyexams.com

These substitution reactions are often reversible, with the position of the equilibrium depending on the concentration of the ligands. chemguide.co.uk

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is valued for its favorable balance between computational cost and accuracy. arxiv.orgmhggroupberkeley.com The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, a function of only three spatial coordinates. arxiv.org

In the context of ethylenediamine (B42938) nitrate (B79036), DFT calculations are used to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms. This process identifies the most stable structure of the molecule by finding the minimum on the potential energy surface. For instance, theoretical calculations based on DFT have been successfully used to determine the lowest energy geometries of related compounds like silver(I)-ethylenediamine nitrate complexes at the B3LYP level of theory. researchgate.net

Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing information about how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and interactions. nih.gov

| Molecular Orbitals | The wave functions describing the spatial distribution and energy of individual electrons. | Essential for analyzing chemical bonding and electronic transitions (see HOMO-LUMO analysis). |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org

A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net QTAIM analysis can be applied to study both intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial in determining the crystal structure and properties of ethylenediamine nitrate. researchgate.net

The analysis of the Laplacian of the electron density (∇²ρ) at the BCP is particularly insightful. A negative value indicates a shared-shell interaction, typical of covalent bonds, while a positive value suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

Table 2: QTAIM Topological Parameters and Their Interpretation

Parameter Symbol Interpretation for Intermolecular Interactions
Electron Density at BCP ρ(r) A small value indicates a weak, closed-shell interaction.
Laplacian of Electron Density ∇²ρ(r) A positive value is characteristic of non-covalent interactions like hydrogen bonds.

| Total Energy Density | H(r) | A small positive value is typical for open-shell (non-covalent) interactions. researchgate.net |

In studies of related metal-ethylenediamine complexes, QTAIM has been used to characterize the chemical nature of interactions between the metal, the ligand, and the counter-ion, providing a detailed picture of the bonding environment. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter for describing a molecule's electronic properties and chemical reactivity. researchgate.netajchem-a.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This analysis is instrumental in understanding electronic transitions, such as those observed in UV-Vis spectroscopy. ajchem-a.com

The energies of the HOMO and LUMO are also related to the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added), respectively. ajchem-a.com These values help in calculating various global reactivity descriptors, as shown in the table below.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (E_gap) E_LUMO - E_HOMO Measures chemical reactivity and kinetic stability. ajchem-a.comnih.gov
Ionization Potential (IP) -E_HOMO Energy required to remove an electron.
Electron Affinity (EA) -E_LUMO Energy released upon gaining an electron.
Chemical Hardness (η) (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Potential (μ) -(IP + EA) / 2 The "escaping tendency" of electrons from a system.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Computational studies on related complexes have shown that the energy gap can be used to compare the reactivity of different molecules, with smaller gaps indicating higher reactivity. researchgate.netresearchgate.net

Standard vibrational frequency calculations often rely on the harmonic approximation, which assumes that molecular vibrations behave like simple harmonic oscillators. While useful, this model fails to account for phenomena such as overtones, combination bands, and the precise positions of fundamental vibrational bands observed in experimental spectra. rsc.orgresearchgate.net

Anharmonic vibrational calculations provide a more accurate description by considering the anharmonicity of the potential energy surface. researchgate.net Methods like the Vibrational Self-Consistent Field (VSCF) and its correlation-corrected extensions (CC-VSCF) are used to compute anharmonic frequencies, which show better agreement with experimental IR and Raman spectra. researchgate.netunito.it Such calculations are crucial for accurately assigning spectral features and understanding the vibrational dynamics of molecules. rsc.orgresearchgate.net A theoretical study on the degradation of ethylenediamine included results from vibrational anharmonicity calculations for all its conformers. acs.org This level of detail is essential for interpreting the complex vibrational spectrum of the molecule and its interactions, such as the perturbations caused by the nitrate ion.

Molecular Dynamics and Reaction Mechanism Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed, atomistic view of molecular behavior. umd.edunih.gov

For this compound, MD simulations can be used to investigate its behavior in different phases, its interactions with solvent molecules, and the mechanisms of its chemical reactions. Reactive MD simulations, in particular, allow for the modeling of bond breaking and formation, making it possible to study complex reaction pathways and kinetics at the atomic level. researchgate.netrsc.org

Simulations of related systems have provided valuable insights. For example, MD studies on nitrate anions in aqueous solution have characterized their hydration shells and their "structure-breaking" ability on the surrounding water network. nih.gov Furthermore, reactive MD simulations have been employed to understand the initial reaction mechanisms in nitrate ester-based explosives, which share the nitrate functional group. researchgate.net Theoretical studies on the reaction of ethylenediamine with OH radicals have also been conducted to understand its atmospheric degradation pathways. acs.org

Conformational Mapping and Analysis of Ethylenediamine

The ethylenediamine molecule is flexible, with rotation possible around the central C-C bond and the C-N bonds. This flexibility gives rise to multiple stable conformations (conformers), which are different spatial arrangements of the atoms. Conformational analysis aims to identify these stable conformers and determine their relative energies and populations. oregonstate.edu

The conformation of the ethylenediamine ligand is a critical factor in the stereochemistry of its metal complexes. rsc.orgresearchgate.netresearchgate.net However, understanding the conformational landscape of the free molecule is a prerequisite. The torsion angle between the two amino groups (N-C-C-N) is key to defining its shape. A gauche orientation, with a torsion angle of approximately 60°, is generally more stable than an eclipsed or anti orientation. researchgate.net

A detailed theoretical study involving conformational mapping of ethylenediamine has identified nine distinct conformers that need to be considered in kinetic modeling. acs.org This analysis provides a comprehensive picture of the potential energy surface of the molecule, which is essential for understanding its spectroscopic properties and reactivity. The presence of the nitrate ion in this compound will influence the relative stability and population of these conformers through intermolecular interactions like hydrogen bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental spectroscopic data for this compound and its related complexes. These computational methods aid in the assignment of vibrational modes and provide a deeper understanding of intermolecular interactions, such as the hydrogen bonding between the ethylenediamine ligand and the nitrate anion. mdpi.com

In studies of tris(ethylenediamine)metal(II) nitrate complexes, DFT calculations have been employed to support the interpretation of measured Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.com For instance, calculations performed on diamagnetic fragments like [Zn(en)₃]²⁺ and Zn(en)₃₂ reveal the significant influence of the nitrate anion on the vibrational spectra. mdpi.com When comparing the calculated spectrum of the isolated [Zn(en)₃]²⁺ cation with the Zn(en)₃₂ fragment, distinct differences emerge that align with experimental observations. The coupling of vibrational modes between the metal complex and the nitrate anion, facilitated by strong hydrogen bonds, leads to shifts and the appearance of new bands. mdpi.com

This comparison is crucial for accurately assigning spectral features. For example, in the experimental Raman spectra of Zn(en)₃₂, extra bands and the splitting of peaks compared to simpler halide salts are attributed to the interactions with nitrate anions. mdpi.com DFT calculations confirm that these features arise from the coupling of vibrational modes between the cation and the anion. mdpi.com The N-H stretching bands are particularly affected due to the strong hydrogen bonds between the nitrate anions and the N-H groups of the ethylenediamine ligands. mdpi.com

The table below presents a comparison of selected experimental vibrational bands for tris(ethylenediamine)metal(II) nitrate complexes with theoretically predicted influences, highlighting the role of the nitrate anion.

ComplexExperimental Vibrational Frequency (cm⁻¹)Assignment/ObservationTheoretical Interpretation (from DFT)
Ni(en)₃₂3324, 3275N-H stretchVibrations influenced by H-bonding with nitrate. mdpi.com
Ni(en)₃₂1402, 1347, 1326NO₃⁻ related modes / Coupled modesStrong absorptions indicating presence and interaction of nitrate. mdpi.com
Co(en)₃₂3322, 3273N-H stretchVibrations influenced by H-bonding with nitrate. mdpi.com
Co(en)₃₂1402, 1352, 1319NO₃⁻ related modes / Coupled modesStrong absorptions indicating presence and interaction of nitrate. mdpi.com
Zn(en)₃₂~3291N-H stretch (doubling on phase transition)Doubling of the peak is linked to strong H-bonds between N-H and nitrate anions. mdpi.com
Zn(en)₃₂~1343, ~1469Doubling of bands on phase transitionEffect attributed to coupling with nitrate anions. mdpi.com

Investigation of Intrinsic Electric Fields in Protein Environments

The environments within enzyme active sites are highly organized and often feature powerful intrinsic electric fields generated by the specific arrangement of charged and polar amino acid residues. researchgate.net These electric fields are considered a key factor in enzyme catalysis, as they can stabilize the charge-separated transition states of reactions, thereby accelerating them. researchgate.netnih.gov The concept of using electric fields to explain enzymatic power provides a unifying framework to understand various noncovalent interactions, including hydrogen bonds. nih.gov

A primary technique for experimentally quantifying these fields is the vibrational Stark effect (VSE). nih.govwikipedia.org The VSE describes the linear shift in the vibrational frequency of a chemical bond when it is subjected to an external electric field. nih.gov This phenomenon allows certain vibrational probes, which are molecules with specific bonds sensitive to electric fields, to be used to map the electrostatic landscape of an enzyme's active site. nih.govnih.gov Commonly used probes include nitrile groups or the carbonyl groups of substrates or inhibitors. nih.govresearchgate.net By measuring the frequency shift of the probe's vibration upon binding to the enzyme, the magnitude of the electric field projected onto that bond can be calculated. nih.gov

For relevance to enzyme studies, molecules containing the ethylenediamine moiety could be investigated within protein environments using these principles. While ethylenediamine itself may not be a common substrate, its derivatives or metal complexes are used as enzyme inhibitors or structural probes. If an ethylenediamine-containing molecule binds to an enzyme's active site, its vibrational modes (e.g., N-H or C-N stretches) would be influenced by the local intrinsic electric field.

Computational analysis can complement these experimental studies. By modeling the enzyme active site with the bound ethylenediamine-containing ligand, theoretical calculations can predict the electric field and the corresponding vibrational frequency shifts. Comparing these computational predictions with experimental VSE data would provide detailed insights into the specific molecular interactions responsible for catalysis and inhibition, validating the role of electrostatics in the enzyme's mechanism. researchgate.netnih.gov

Thermal Decomposition and Reaction Mechanisms

Thermogravimetric Analysis (TG/DTA) and Simultaneous TG/DTA–Mass Spectrometry (MS) Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques used to study the thermal stability and decomposition profile of energetic materials. For ethylenediamine (B42938) dinitrate (EDDN), a compound closely related to ethylenediamine nitrate (B79036), thermal analysis reveals a distinct decomposition pattern. The material has a melting point of approximately 187-188°C. google.com

Studies show that the initial signs of decomposition, such as discoloration, can appear at temperatures as low as 130-140°C. dtic.mil The primary exothermic decomposition begins at a higher temperature. A study on a related compound, fullerene ethylenediamine dinitramide, showed the onset of decomposition at 150°C with a peak exothermic temperature of 203°C as measured by Differential Scanning Calorimetry (DSC). energetic-materials.org.cn For EDDN itself, significant decomposition reactions are reported to start around 215°C, with the process being largely complete between 270°C and 300°C. dtic.mil

When these thermal analysis techniques are coupled with mass spectrometry (TG-MS), the gaseous products evolved at each stage of decomposition can be identified in real-time, providing direct insight into the reaction mechanisms. The decomposition of related metal-ethylenediamine nitrate complexes is known to be highly exothermic, a characteristic attributed to the oxidation of the ethylenediamine ligand by the decomposition products of the nitrate anion.

Table 1: Key Thermal Decomposition Temperatures for Ethylenediamine Dinitrate (EDDN)

Thermal EventTemperature Range (°C)Method
Initial Discoloration130 - 140Visual Observation
Melting Point187 - 188DSC
Onset of Decomposition~150 - 215DSC / DTA
Peak Exothermic Decomposition~203DSC
Decomposition Completion270 - 300TGA

Identification of Evolved Gas Species and Transient Intermediates

Evolved Gas Analysis (EGA), typically performed using mass spectrometry (MS) coupled with TG/DTA, is critical for identifying the specific chemical species produced during thermal decomposition. The analysis of compounds analogous to ethylenediamine nitrate reveals a complex mixture of gaseous products, confirming the intramolecular redox nature of the degradation.

The decomposition of the nitrate group is the source of various oxidizing species. Mass spectrometry studies on the thermal behavior of tris(ethylenediamine)nickel(II) nitrate detected the evolution of nitrogen- and oxygen-containing fragments, including atomic nitrogen (N), dinitrogen (N₂), nitric oxide (NO), nitrous oxide (N₂O), and dioxygen (O₂). dtic.mil

Simultaneously, the ethylenediamine cation decomposes to produce its own set of gaseous products and reactive intermediates. Key species identified from the ethylenediamine moiety include ammonia (B1221849) (NH₃), ethylene (B1197577) (C₂H₄), and transient radical species such as the amino radical (•NH₂) and the imine radical (•NH). dtic.mil The major, more stable end-products of the complete decomposition are typically carbon dioxide (CO₂), water (H₂O), and dinitrogen (N₂), which is consistent with the decomposition of similar energetic materials like ethylenediamine diperchlorate. researchwithrutgers.com

Table 2: Evolved Species Identified During the Thermal Decomposition of this compound and Related Compounds

Source of SpeciesEvolved Gas / IntermediateChemical Formula
Nitrate GroupNitric OxideNO
Nitrous OxideN₂O
NitrogenN₂
OxygenO₂
Atomic NitrogenN
Ethylenediamine GroupAmmoniaNH₃
EthyleneC₂H₄
Amino Radical•NH₂
Imine Radical•NH
Final ProductsWaterH₂O
Carbon DioxideCO₂
NitrogenN₂

Mechanistic Pathways of Thermal Degradation

The thermal degradation of this compound proceeds through several interconnected mechanistic pathways. The process is initiated by proton transfer and followed by a cascade of redox reactions.

Proton Transfer Reactions and Ejection of Nitric AcidFor many amine nitrates, the primary and rate-determining step in the thermal decomposition is an initial proton transfer.Current time information in Nuremberg, DE.The ethylenediammonium cation transfers a proton to the nitrate anion, resulting in the formation of a neutral ethylenediamine molecule and nitric acid (HNO₃).Current time information in Nuremberg, DE.

[H₃N−CH₂−CH₂−NH₃]²⁺(NO₃⁻)₂ → H₂N−CH₂−CH₂−NH₂ + 2HNO₃

This step is crucial because the resulting nitric acid is a much more powerful and less stable oxidizing agent than the nitrate ion itself. The liberation of gaseous HNO₃ is often the first event detected during the thermolysis of related alkanediammonium dinitrate salts. Current time information in Nuremberg, DE.

Branching Reaction Pathways

The thermal decomposition of this compound is a complex process characterized by multiple, competing reaction pathways. The initial step is generally understood to be the dissociation of the salt into its constituent molecules: ethylenediamine (EDA) and nitric acid (HNO₃). Following this primary dissociation, the reaction can branch into several pathways, largely dictated by the reaction conditions and the reactivity of these intermediates.

One significant pathway involves the highly exothermic oxidation of the evolved ethylenediamine by the decomposition products of the nitrate group. The nitrate decomposition can generate various oxidizing species, including NO, O₂, and N₂O. researchgate.net These species readily react with ethylenediamine and its fragments. The fragmentation of ethylenediamine can produce species such as H₂, N, NH₃, and C₂H₄. akjournals.com

Another critical branching point, particularly in the presence of CO₂, involves the formation of an amine carbamate (B1207046) intermediate. semanticscholar.org This carbamate can then undergo further reactions, branching into two main routes:

Intermolecular Cyclization: The carbamate can cyclize, accompanied by dehydration, to form cyclic urea (B33335) compounds like 2-imidazolidione. semanticscholar.org

Nucleophilic Attack: A free ethylenediamine molecule can perform a nucleophilic attack on the carbamate carbonyl group, leading to the formation of linear urea derivatives, such as N,N'-bis(2-aminoethyl)-urea. semanticscholar.org

These pathways highlight the complexity of the decomposition, where a cascade of parallel and sequential reactions leads to a wide array of final products, ranging from simple gases to more complex organic residues. The dominance of a particular pathway is sensitive to factors like temperature, pressure, and the presence of other chemical species.

Characterization of Solid Residues of Thermal Decomposition (e.g., NiO, Metallic Nickel)

When metal complexes of this compound are thermally decomposed, solid residues are often formed. The nature of these residues provides significant insight into the decomposition mechanism. For instance, the thermal decomposition of tris(ethylenediamine)nickel(II) nitrate (Ni(en)₃₂) has been studied to understand the formation of solid nickel-based products.

Under inert atmospheric conditions, the decomposition proceeds in multiple stages. researchgate.net Initially, the complex breaks down, leading to the formation of nickel oxide (NiO) and, in some cases, nickel hydroxide (B78521) (Ni(OH)₂). researchgate.net The gaseous products evolved from the decomposition of the ethylenediamine ligands, which can include reducing species like ammonia and hydrocarbons, can then reduce the initially formed nickel oxide to metallic nickel (Ni⁰). researchgate.net Studies have determined that a higher content of ethylenediamine in the complex precursor leads to a higher proportion of metallic nickel in the final solid products. researchgate.net

The final residue of the thermal decomposition of Ni(en)₃₂ in an inert atmosphere has been identified as crystalline nickel oxide (NiO), often in the nano range. researchgate.netakjournals.com Characterization techniques such as X-ray Diffraction (XRD) are used to identify these crystalline phases. The morphology and size of the resulting particles are often analyzed using electron microscopy techniques.

Table 1: Solid Residues from Thermal Decomposition of Ni(en)₃₂

Precursor ComplexAtmosphereIntermediate Solid ProductsFinal Solid Residue
Ni(en)₃₂InertNiO, Ni(OH)₂Metallic Nickel (Ni⁰), Nickel Oxide (NiO)
Ni(en)₃₂InertNi(NO₃)₂Crystalline Nickel Oxide (NiO)

Note: The exact composition of the final residue can vary based on specific experimental conditions such as heating rate and gas flow.

Temperature-Resolved X-ray Diffraction (TR-XRD) Studies of Decomposition Processes

Temperature-Resolved X-ray Diffraction (TR-XRD), also referred to as in-situ XRD, is a powerful analytical technique for studying the solid-state transformations that occur during thermal decomposition. energy.gov It allows for the real-time monitoring of changes in the crystalline structure of a material as it is heated. energy.govresearchgate.net

TR-XRD has been effectively employed to elucidate the decomposition pathway of metal-ethylenediamine nitrate complexes. In studies of tris(ethylenediamine)nickel(II) nitrate, (Ni(en)₃₂), TR-XRD patterns are recorded continuously as the sample temperature is increased. akjournals.com The resulting data show the initial diffraction peaks corresponding to the Ni(en)₃₂ crystal structure diminishing in intensity as the decomposition begins. akjournals.com

As the temperature rises into the range of 240–280 °C, new peaks appear that correspond to the formation of an anhydrous nickel nitrate (Ni(NO₃)₂) intermediate. akjournals.com This provides direct evidence for the deamination (release of ethylenediamine molecules) process preceding the decomposition of the nitrate anion. akjournals.com Upon further heating to around 300 °C, the peaks for Ni(NO₃)₂ disappear and are replaced by diffraction peaks characteristic of crystalline nickel oxide (NiO). akjournals.com The average crystallite size of the resulting NiO can be calculated from the broadening of the diffraction peaks using the Scherrer equation. akjournals.com This sequential observation of crystalline phases provides an unambiguous picture of the solid-state reaction mechanism. akjournals.com

Kinetics of Thermal Decomposition and Activation Energy Determination

Understanding the kinetics of thermal decomposition is crucial for assessing the thermal stability of energetic materials like this compound. The kinetic parameters, primarily the activation energy (Eₐ) and the pre-exponential factor (A), are determined by analyzing data from thermoanalytical techniques such as Thermogravimetric Analysis (TGA).

Isoconversional methods are powerful tools for calculating the activation energy as a function of the extent of conversion (α), which avoids the inaccuracies associated with assuming a specific reaction model. nih.govresearchgate.net These "model-free" methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, analyze data from experiments conducted at several different heating rates. unipi.it A changing activation energy with the degree of conversion is indicative of a complex, multi-step reaction mechanism. nih.gov

Table 2: Example Activation Energy for Thermal Decomposition of Ethylenediamine Dinitrate (EDDN) using Isoconversional Methods

MethodAverage Activation Energy (Eₐ) (kJ·mol⁻¹)
Flynn-Wall-Ozawa (FWO)148.5
Kissinger-Akahira-Sunose (KAS)145.2
Friedman (FR)143.9

Note: This data is for the related compound Ethylenediamine Dinitrate and is presented for illustrative purposes to show typical values and methodologies.

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a predominant force in the crystal engineering of ethylenediamine (B42938) salts, dictating the cohesion and three-dimensional arrangement of ions in the solid state. ripublication.com In the crystal structures of metal-ethylenediamine nitrate (B79036) complexes, extensive hydrogen bonding networks are observed. For instance, in tris(ethylenediamine) metal(II) nitrate salts, hydrogen bonds with lengths of approximately 2.3 Å are observed between the amine (N-H) groups of the ethylenediamine ligand and the oxygen atoms of the nitrate anions. mdpi.com These interactions create hydrogen-bonded groups within the crystal lattice. mdpi.com

Table 1: Examples of Hydrogen Bonding in Ethylenediamine-Nitrate Systems
Interaction TypeDescriptionTypical Bond Length (Å)Source
N-H···O-NBetween ethylenediamine amine group and nitrate oxygen~2.3 mdpi.com

Argentophilic Interactions in Silver(I)-Ethylenediamine Coordination Polymers

In coordination polymers involving silver(I) and ethylenediamine, a specific type of metallophilic interaction known as an argentophilic interaction plays a key role in structuring the resulting network. znaturforsch.comresearchgate.netznaturforsch.com These are attractive interactions between closed-shell silver(I) ions, occurring at distances shorter than the sum of their van der Waals radii (approximately 3.44 Å). researchgate.net

In the crystal structure of a silver(I)-ethylenediamine nitrate complex, the ethylenediamine ligands bridge silver atoms, which are further connected via Ag–Ag argentophilic interactions. znaturforsch.comresearchgate.netznaturforsch.com This demonstrates that in addition to the coordination bonds between silver and the nitrogen atoms of ethylenediamine, the weaker Ag-Ag interactions are a critical factor in the formation of the extended supramolecular structure. znaturforsch.comznaturforsch.com Such interactions are a common feature in silver(I) coordination polymers and contribute significantly to their structural diversity and stability. researchgate.netnih.gov

Formation of 2D and 3D Coordination Polymer Networks

The combination of bridging ligands like ethylenediamine with metal centers capable of forming multiple connections is a foundational strategy for constructing multi-dimensional coordination polymers. znaturforsch.comznaturforsch.com In the case of the silver(I)-ethylenediamine nitrate system, the interplay between coordination bonds and argentophilic interactions leads to the formation of a complex three-dimensional topological network. researchgate.net

In this structure, the ethylenediamine ligand acts as a bridge between silver(I) centers, propagating the network, while the Ag-Ag interactions provide additional linkages. znaturforsch.comresearchgate.netznaturforsch.com The resulting 3D framework contains channels wherein the nitrate anions are encapsulated. researchgate.net The formation of these ordered, extended architectures is a direct result of the programmed self-assembly dictated by the bonding preferences of the constituent chemical species. znaturforsch.com The principles of using molecular components (nodes and linkers) to build 1D, 2D, or 3D frameworks are central to the field of crystal engineering and molecular tectonics. vidyasagar.ac.innih.gov

Table 2: Crystal Data for a Silver(I)-Ethylenediamine Nitrate Coordination Polymer
ParameterValueSource
Chemical FormulaC₂H₈AgN₃O₃ researchgate.net
Formula Weight229.98 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net

Challenges in Self-Assembly Processes for Complex Architectures

The synthesis of complex, well-defined supramolecular architectures through self-assembly is a significant challenge in materials chemistry. nih.govrsc.org The final structure is critically influenced by a delicate balance of both physical factors (e.g., component size and shape) and chemical factors (e.g., elemental composition, surface chemistry, and hydrophobicity), which together control the crucial interparticle interactions. nih.gov

One of the primary challenges is controlling aggregation to produce a desired, often discrete, architecture instead of an extended, insoluble network. harvard.edu The formation of a specific supramolecular assembly often reflects the thermodynamic stability of that structure over other possibilities, such as linear or crinkled motifs. harvard.edu Modifying the chemical structure of the assembling molecules allows for the fine-tuning of energy levels, molecular dipoles, and surface properties to guide the interactions between the substrate and the active layer. rsc.org However, achieving this level of control requires a deep understanding of the subtle interplay of non-covalent forces and the kinetics of assembly, making the rational design and synthesis of novel, complex structures a persistent challenge. nih.govrsc.org

Non-Covalent Interactions in Supramolecular Systems

Supramolecular chemistry is defined by the weak, non-covalent interactions that hold molecular assemblies together. numberanalytics.com These forces, which include hydrogen bonding, van der Waals forces, π-π interactions, and electrostatic interactions, are reversible and responsive, allowing for the formation of dynamic and often functional systems. nih.govfortunejournals.com

In systems involving ethylenediamine and its derivatives, several of these forces are at play. As detailed previously, hydrogen bonding is a dominant interaction, particularly between the amine groups of ethylenediamine and anionic species like nitrate. mdpi.comresearchgate.net Electrostatic interactions between charged species, such as a protonated ethylenediammonium cation and a counter-anion, are also fundamental to the formation of their salts. researchgate.net Furthermore, in coordination complexes, metal-ligand coordination is a key organizing interaction. nih.gov The collective action of these varied non-covalent forces enables the self-assembly of molecules into highly ordered and complex supramolecular structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Molecular Structure and Bonding Insights

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the bonding environment within ethylenediamine (B42938) nitrate (B79036). The IR spectrum of this compound is characterized by the vibrational modes of the ethylenediammonium (⁺H₃NCH₂CH₂NH₃⁺) cation and the nitrate (NO₃⁻) anion. tandfonline.com The protonation of the amine groups in ethylenediamine leads to the formation of ammonium (B1175870) groups (NH₃⁺), whose vibrations are distinctly different from the free amine (NH₂) groups.

Key vibrational bands observed in the IR spectrum of ethylenediamine nitrate include the stretching and bending modes of the N-H, C-H, C-N, and C-C bonds of the cation, as well as the characteristic vibrations of the nitrate anion. tandfonline.com Studies have assigned the prominent bands, providing a detailed picture of the molecular structure. For instance, the strong, broad absorptions in the 3200-2800 cm⁻¹ region are typically assigned to the symmetric and asymmetric stretching vibrations of the N-H and C-H bonds. tandfonline.comresearchgate.net The nitrate ion gives rise to very strong absorptions, particularly the asymmetric stretching mode (ν₃) around 1380-1410 cm⁻¹. tandfonline.com

The table below summarizes key IR absorption bands and their assignments for this compound, based on spectroscopic studies. tandfonline.com

Wavenumber (cm⁻¹)AssignmentDescription
~3125ν(N-H)Asymmetric stretching of the N-H bond in the NH₃⁺ group.
~3000ν(C-H)Asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups.
~1610δₐ(NH₃⁺)Asymmetric deformation (bending) of the NH₃⁺ group.
~1505δₛ(NH₃⁺)Symmetric deformation (bending) of the NH₃⁺ group.
~1465δ(CH₂)Scissoring (bending) of the CH₂ groups.
~1402ν₃(NO₃⁻)Doubly degenerate asymmetric stretching of the N-O bond in the nitrate ion.
~1041ν(C-N)Stretching of the C-N bond.
~830ν₂(NO₃⁻)Out-of-plane deformation of the nitrate ion.

This data is compiled from spectroscopic studies on ethylenediammonium dinitrate. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the dinitrate salt, the ethylenediamine molecule is protonated, existing as the ethylenediammonium cation (⁺H₃NCH₂CH₂NH₃⁺). This structural feature dictates the appearance of the NMR spectra.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show two main signals corresponding to the methylene (B1212753) (-CH₂) protons and the ammonium (-NH₃⁺) protons. Due to the symmetry of the cation, the four methylene protons are chemically equivalent, as are the six ammonium protons. The signal for the -CH₂- protons is anticipated to be a singlet in the free base but shifts downfield upon protonation and may appear as a multiplet due to coupling with the adjacent -NH₃⁺ protons. The -NH₃⁺ protons themselves often appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atom. In a deuterated solvent like D₂O, the -NH₃⁺ protons would exchange with deuterium (B1214612) and their signal would disappear.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to be very simple, showing a single signal for the two equivalent methylene (-CH₂) carbon atoms. The chemical shift of this carbon is influenced by the adjacent protonated nitrogen atoms. For comparison, the carbon signal in ethylenediamine dihydrochloride (B599025) appears around 39.5 ppm. chemicalbook.com A similar chemical shift would be expected for ethylenediamine dinitrate.

While specific experimental spectra for ethylenediamine dinitrate are not widely published, the predicted spectra based on the known structure and data from similar compounds are summarized below.

NucleusGroupPredicted Chemical Shift (δ)Multiplicity
¹H-CH₂-~3.4 ppmSinglet or Multiplet
¹H-NH₃⁺Variable, ~7-8 ppmBroad Singlet
¹³C-CH₂-~40 ppmSingle peak

Predicted values are based on the structure and data from analogous compounds. chemicalbook.comlibretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound (C₂H₄(NH₂)₂·2HNO₃) is a diamagnetic compound. All its electrons are paired in molecular orbitals, and it does not possess any paramagnetic centers. Therefore, pure this compound is ESR-inactive and does not produce an ESR spectrum.

However, ESR spectroscopy is an extremely valuable tool for characterizing paramagnetic metal complexes that utilize ethylenediamine as a ligand and nitrate as a counter-ion. For example, the ESR spectrum of bis(ethylenediamine)copper(II) nitrate, Cu(en)₂₂, has been studied to understand the electronic structure and coordination geometry around the paramagnetic Cu(II) center. tandfonline.com Such studies allow for the determination of key parameters like the g-factor and hyperfine coupling constants, which provide detailed insights into the nature of the metal-ligand bonding and the magnetic properties of the complex. tandfonline.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the theoretical percentages calculated from the proposed chemical formula to confirm the compound's stoichiometry and purity.

For this compound, with the chemical formula C₂H₁₀N₄O₆ (representing ⁺H₃NCH₂CH₂NH₃⁺·2NO₃⁻) and a molecular weight of 186.12 g/mol , the theoretical elemental composition can be calculated as follows. nih.gov

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal WeightPercentage (%)
CarbonC12.01224.0212.90%
HydrogenH1.0081010.085.42%
NitrogenN14.01456.0430.11%
OxygenO16.00696.0051.57%
Total 186.14 100.00%

Experimental results from elemental analysis of a synthesized sample of this compound should closely match these theoretical values to verify its identity and purity. For example, in the synthesis of related compounds like tris(ethylenediamine)manganese(II) nitrate, elemental analysis was used to confirm the final product, with found values (C, 20.14%; H, 6.66%; N, 31.12%) closely matching the calculated values (C, 20.06%; H, 6.73%; N, 31.19%). mdpi.com

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For a centrosymmetric species like the trans-ethylenediammonium cation, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. tandfonline.com

The Raman spectrum of this compound is rich in information, displaying the vibrational modes of both the ethylenediammonium cation and the nitrate anion. tandfonline.com A particularly prominent feature in the Raman spectrum of nitrate-containing compounds is the very strong, sharp peak corresponding to the symmetric stretching mode (ν₁) of the NO₃⁻ ion, which typically appears around 1040-1050 cm⁻¹. tandfonline.comusra.edu This band serves as an excellent diagnostic peak for the nitrate ion.

Other important bands in the Raman spectrum include those from the C-C and C-N stretching, as well as CH₂ and NH₃⁺ deformation modes of the ethylenediammonium cation. tandfonline.com

The table below presents significant Raman bands and their assignments for this compound. tandfonline.com

Wavenumber (cm⁻¹)AssignmentDescription
~3045νₐ(CH₂)Asymmetric stretching of the C-H bond in the CH₂ groups.
~2990νₛ(CH₂)Symmetric stretching of the C-H bond in the CH₂ groups.
~1445δ(CH₂)Scissoring (bending) of the CH₂ groups.
~1043ν₁(NO₃⁻)Symmetric stretching of the N-O bond in the nitrate ion (very strong).
~1012ν(C-C)Stretching of the C-C bond.
~875ρ(NH₃⁺)Rocking mode of the NH₃⁺ group.
~720ν₄(NO₃⁻)Doubly degenerate in-plane deformation of the nitrate ion.

This data is compiled from spectroscopic studies on ethylenediammonium dinitrate. tandfonline.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

For this compound, an energetic material, DSC is critical for determining its thermal stability and key transition points. The DSC thermogram of this compound shows a sharp endothermic peak corresponding to its melting point. The melting point has been reported to be in the range of 187–187.5 °C. google.com Following the melting, at higher temperatures, the compound undergoes exothermic decomposition. The onset temperature and the peak maximum of this exotherm are important indicators of its thermal stability. Studies of its thermal decomposition are crucial for assessing its properties as an explosive. google.com DSC has also been utilized to investigate structural phase transitions that occur at lower temperatures. tandfonline.com

The key thermal transitions for this compound as determined by DSC are summarized below.

Thermal TransitionTemperature Range (°C)Observation Type
Melting Point (Tₘ)187 - 187.5Endotherm
Decomposition (TᏧ)> 190Exotherm

Data sourced from patent literature and thermal analysis studies. google.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (more accurately described as ethylenediammonium dinitrate), XPS analysis provides critical information about the chemical bonding environments of carbon, nitrogen, and oxygen atoms on the surface of the material. The core level spectra, specifically C 1s, N 1s, and O 1s, are of particular interest.

Detailed Research Findings

Ethylenediamine dinitrate consists of an ethylenediammonium cation ([H₃N-CH₂-CH₂-NH₃]²⁺) and two nitrate anions (NO₃⁻). Therefore, the XPS spectrum would exhibit characteristic peaks corresponding to the different chemical environments of carbon, nitrogen, and oxygen atoms within these ions.

Carbon (C 1s) Spectrum: The C 1s spectrum is expected to show a primary peak corresponding to the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within the ethylenediammonium cation. Given that the carbon atoms are bonded to each other and to protonated amino groups, their chemical environment is relatively uniform. A single, slightly broadened peak or two very closely spaced peaks would be anticipated. The binding energy for carbon in an aliphatic amine environment typically falls in the range of 285.5 to 286.5 eV.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is expected to be more complex, showing at least two distinct peaks corresponding to the two different nitrogen environments:

Ammonium Nitrogen (-NH₃⁺): The nitrogen atoms in the ethylenediammonium cation are in a protonated state. The binding energy for this type of nitrogen is typically higher than that of a neutral amine due to the positive charge, generally appearing in the range of 401.0 to 402.0 eV.

Nitrate Nitrogen (NO₃⁻): The nitrogen atom in the nitrate anion is in a highly oxidized state, bonded to three oxygen atoms. This results in a significant shift to a higher binding energy, typically observed in the range of 406.0 to 408.0 eV.

Oxygen (O 1s) Spectrum: The O 1s spectrum is expected to be dominated by a single major peak from the oxygen atoms in the nitrate anions. All three oxygen atoms in a nitrate ion are chemically equivalent, which should result in a single, sharp peak. The binding energy for oxygen in a nitrate group is typically found in the range of 532.0 to 533.5 eV.

The relative atomic concentrations of the elements on the surface can be determined from the areas of the respective core level peaks, corrected by relative sensitivity factors. For a pure sample of ethylenediamine dinitrate (C₂H₁₀N₄O₆), the expected atomic ratio of C:N:O would be 2:4:6 or 1:2:3.

Data Tables

As specific experimental data for this compound is not available, the following table represents the expected binding energy ranges for the different chemical species within the compound based on typical values for these functional groups.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-N in [H₃N-CH₂-CH₂-NH₃]²⁺285.5 - 286.5
N 1s-NH₃⁺ in [H₃N-CH₂-CH₂-NH₃]²⁺401.0 - 402.0
NO₃⁻406.0 - 408.0
O 1sNO₃⁻532.0 - 533.5

Interplay of Structure, Reactivity, and Stereochemistry

Structure-Reactivity Relationships in Thermal Decomposition

The thermal decomposition of ethylenediamine (B42938) dinitrate is a complex process where the inherent structure of the energetic salt dictates its reactivity. A notable characteristic of its decomposition is that it exhibits considerable autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, leading to an acceleration of the decomposition rate over time. researchgate.netrsc.org This behavior distinguishes it from other compounds like nitroglycerin and ammonium (B1175870) nitrate (B79036), which tend to follow a more straightforward unimolecular decomposition pathway. researchgate.net The autocatalytic nature suggests that the initial breakdown products of ethylenediamine dinitrate facilitate subsequent degradation, a critical factor in assessing its stability and thermal hazard. researchgate.netbohrium.com

While the complete, detailed mechanism for solid ethylenediamine dinitrate is complex, insights can be drawn from studies on the thermal degradation of the ethylenediamine (EDA) moiety itself, particularly in aqueous solutions related to CO2 capture processes. rsc.orgsemanticscholar.org These studies suggest that the decomposition of the organic cation likely proceeds through several key steps. An initial transformation can lead to the formation of a carbamate (B1207046), which then undergoes either an intermolecular cyclization to produce 2-imidazolidone (B142035) or a nucleophilic attack by another EDA molecule to form an N,N'-bis(2-aminoethyl)-urea compound. semanticscholar.org In the context of the dinitrate salt, the initial trigger is the thermal breakdown of the nitrate groups, which produces reactive nitrogen oxide species that can initiate and propagate the decomposition of the ethylenediamine cation through these or similar pathways.

Table 1: Thermal Decomposition Characteristics of Ethylenediamine Dinitrate and Related Compounds

CompoundDecomposition Onset/Peak (°C)Key Decomposition CharacteristicPrimary Gaseous Products (Anticipated)
Ethylenediamine Dinitrate~210 - 215 °CConsiderable autocatalysis researchgate.netAmmonia (B1221849), Nitrogen Oxides, Water, Carbon Oxides
Fullerene Ethylenediamine DinitramideStarts at 150 °C, Peak at 203 °C energetic-materials.org.cnExothermic decompositionNot specified
Ammonium NitrateVaries with conditionsFollows unimolecular equation researchgate.netNitrous Oxide, Water

Influence of Crystal Structure on Phase Transitions and Related Properties

The arrangement of ions in the crystal lattice of ethylenediammonium salts has a profound influence on their physical properties, particularly their response to temperature changes, which can induce solid-state phase transitions. While specific data for ethylenediamine dinitrate is not extensively detailed in the cited literature, the principles governing such transitions can be understood from closely related systems, such as ethylenediammonium dihalides and tris(ethylenediamine) metal(II) nitrates. researchgate.net

Phase transitions in ethylenediammonium salts are frequently linked to changes in the dynamic behavior of the ethylenediammonium cation, [NH3(CH2)2NH3]²⁺. researchgate.net At lower temperatures, the cations are typically ordered within the crystal lattice, held in fixed positions by hydrogen bonds. As the temperature increases, the cations gain thermal energy and can undergo reorientational motions, leading to a more disordered, higher-symmetry phase. researchgate.net This type of order-disorder transition is a common feature in this class of compounds. researchgate.net

A clear illustration of how crystal structure influences phase transitions is found in the family of tris(ethylenediamine) metal(II) nitrate complexes, M(en)₃₂ (where M = Zn, Ni, Mn). For instance, tris(ethylenediamine)zinc(II) nitrate undergoes a reversible phase transition at approximately 141 K. At room temperature, it crystallizes in the hexagonal space group P6₃22. Upon cooling, it transitions to an enantiomorphic space group (P6₅22 or P6₁22, depending on the chirality of the complex). nih.gov This change in symmetry is a direct consequence of subtle shifts in the atomic positions and the ordering of the components within the crystal lattice. The specific temperature and nature of these transitions are highly sensitive to the identity of the central metal ion and the counter-anion, highlighting the delicate interplay of forces within the crystal.

Table 2: Phase Transition Data for Selected Tris(ethylenediamine) Metal(II) Complexes

CompoundHigh-Temperature Phase (Space Group)Transition Temperature (K)Low-Temperature Phase (Space Group)
Zn(en)₃₂P6₃22~141 KP6₅22 or P6₁22 nih.gov
[Zn(en)₃]SO₄P31cReversible on coolingP3 nih.gov
[NH₃(CH₂)₂NH₃]Cl₂Not specified402 KNot specified researchgate.net
NH₃(CH₂)₂NH₃₂C2/m238 K and 267 KNot specified researchgate.net

Impact of Ligand Conformation and Arrangement on Complex Chirality

First, the five-membered [M-N-C-C-N] ring formed when ethylenediamine chelates to a metal is not planar. researchgate.net To minimize steric strain, it adopts a puckered, non-planar "gauche" conformation. rsc.orgresearchgate.net This puckering can occur in two non-superimposable, mirror-image forms, designated by the symbols λ (lambda) and δ (delta). researchgate.netrsc.org These represent the two possible conformational enantiomers of the chelate ring itself. researchgate.net

Table 3: Chirality Descriptors in Ethylenediamine Complexes

DescriptorStructural LevelDescriptionSymbols
Conformational ChiralityIndividual Chelate RingDescribes the puckering (gauche form) of the five-membered M-N-C-C-N ring. rsc.orgresearchgate.netλ (lambda) and δ (delta)
Configurational ChiralityOverall ComplexDescribes the helical arrangement (handedness) of the three ligands around the metal center. researchgate.netrsc.orgΛ (lambda, left-handed) and Δ (delta, right-handed)

Future Research Directions and Emerging Areas

Exploration of Novel Coordination Geometries with Ethylenediamine (B42938) and Nitrate (B79036)

While classical octahedral and square-planar geometries are well-documented for metal complexes involving ethylenediamine, future research is geared towards the synthesis and characterization of compounds exhibiting novel coordination geometries. The interplay between the flexible bidentate ethylenediamine ligand and the potentially versatile nitrate anion, which can act as a counter-ion or a coordinating ligand, provides a rich landscape for discovering new structural motifs.

Researchers are investigating how factors such as the choice of metal center, steric hindrance from substituted ethylenediamine derivatives, and reaction conditions can be manipulated to produce less common coordination numbers and geometries. For instance, the synthesis of platinum(II) complexes with ethylenediamine and various thiourea (B124793) derivatives has consistently resulted in square-planar geometries. bohrium.comresearchgate.net However, the potential for higher coordination numbers with different metals remains an active area of exploration.

A significant area of interest lies in the study of lanthanoid(III) nitrate complexes, where changes in the ionic radius across the series can lead to variations in the coordination sphere. researchgate.net As the ionic radii of the lanthanoid ions decrease, a noticeable trend is the expulsion of nitrate ions from the inner coordination sphere, being replaced by water molecules. researchgate.net This "lanthanoid contraction" effect directly influences the coordination geometry and number, leading to the formation of distinct isostructural groups. researchgate.net Future work will likely focus on systematically mapping these geometric changes and exploring the properties of the resulting complexes.

The octahedral tris(ethylenediamine) coordination complex is a classic example of helicoidal chirality. mdpi.comresearchgate.net Future studies may explore how the incorporation of nitrate as a coordinating ligand, rather than just a counter-ion, could influence this chirality and lead to novel chiroptical properties. The synthesis of new members of the M(II)tris(ethylenediamine) nitrate family, such as with manganese(II) and cobalt(II), has already shown interesting structural and phase transition behaviors that differ from their well-known nickel(II) and zinc(II) counterparts. mdpi.comresearchgate.net

Table 1: Coordination Geometries in Selected Metal-Ethylenediamine Complexes

Metal Center Other Ligands Coordination Geometry Reference
Platinum(II) Thiourea derivatives Square-planar bohrium.comresearchgate.net
Cobalt(II) Ethylenediamine, Nitrate Octahedral mdpi.comresearchgate.net
Manganese(II) Ethylenediamine, Nitrate Octahedral mdpi.comresearchgate.net

Deeper Mechanistic Understanding of Complex Reactivity and Degradation Pathways

A thorough understanding of the reaction mechanisms and degradation pathways of ethylenediamine nitrate and its complexes is crucial for controlling their synthesis, predicting their stability, and assessing their environmental fate. Future research will focus on elucidating the intricate steps involved in their formation, hydrolysis, and decomposition under various conditions.

Kinetic and mechanistic studies on the hydrolysis of cobalt(III) complexes containing ethylenediamine and dinitro ligands have provided valuable insights into their reactivity in acidic solutions. vt.edu These studies suggest a mechanism involving a pre-equilibrium protonation step, followed by a rate-determining attack by water. vt.edu Future investigations could extend this work to this compound complexes with other metal centers and under a wider range of pH conditions to develop a more comprehensive model of their aqueous reactivity.

The thermal degradation of ethylenediamine itself has been proposed to proceed through the formation of intermediate carbamates, which can then cyclize or react further to form urea (B33335) derivatives. researchgate.net The presence of nitrate ions could significantly alter these pathways, potentially through oxidative processes. Detailed studies on the thermal decomposition of this compound and its metal complexes are needed to identify the gaseous and solid-state products and to formulate precise degradation mechanisms. uri.edusavemyexams.comnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and thermogravimetric analysis coupled with infrared spectroscopy (TGA-IR) will be instrumental in this endeavor.

Furthermore, the degradation of ethylenediamine in aqueous environments through advanced oxidation processes, such as the sono-Fenton process, is an emerging area of research. researchgate.netresearchgate.net Mechanistic studies in this context aim to identify the radical species involved and the subsequent degradation products. Understanding these pathways is essential for developing effective methods for the remediation of wastewater containing ethylenediamine-based compounds. nih.gov Research has shown that the degradation of related compounds like EDTA can yield amino acids and nitrate as final products. nih.gov

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being employed to predict structures, understand electronic properties, and rationalize spectroscopic data, thereby guiding synthetic efforts.

DFT calculations have been successfully used to support the interpretation of vibrational spectra of tris(ethylenediamine)metal(II) nitrate salts. mdpi.com By modeling fragments of the crystal structure, researchers can assign spectral bands to specific vibrational modes and understand the influence of interactions, such as hydrogen bonding between the complex cation and nitrate anions, on the spectra. mdpi.com Future work will likely involve more sophisticated models that can handle larger systems and incorporate solvent effects to provide even more accurate predictions.

Computational modeling can also be used to predict the geometry and stability of novel coordination complexes before they are synthesized. researchgate.net This predictive capability allows for the in silico screening of potential ligand and metal combinations to identify promising candidates with desired structural features. For example, modeling can help predict how modifying the ethylenediamine backbone or introducing different counter-ions might favor one coordination geometry over another.

Furthermore, DFT is a powerful tool for investigating reaction mechanisms and predicting the reactivity of complexes. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and identify the factors that control reaction rates. mdpi.com This approach can be applied to study the hydrolysis, decomposition, and ligand exchange reactions of this compound complexes, providing a level of detail that is often difficult to obtain through experimental methods alone. The optimization of ethylenediamine derivative structures for specific applications, such as CO2 capture, is another area where computational design plays a crucial role. researchgate.net

Table 2: Applications of Computational Modeling in this compound Research

Computational Method Application Key Insights Reference
Density Functional Theory (DFT) Vibrational Spectra Analysis Assignment of vibrational modes, understanding of hydrogen bonding effects. mdpi.com
DFT Structure Prediction Prediction of stable coordination geometries and molecular structures. researchgate.net
DFT Reactivity Analysis Calculation of reaction energies, determination of reaction pathways. mdpi.com

Design of Tailored Supramolecular Architectures with this compound Components

The ability of ethylenediamine and nitrate ions to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for the construction of complex supramolecular architectures. Future research is directed towards the rational design of one-, two-, and three-dimensional networks with specific topologies and functionalities.

The self-assembly of these systems is often driven by a combination of coordination bonds and hydrogen bonds. For instance, in tris(ethylenediamine)cobalt(III) complexes, the N-H groups of the ethylenediamine ligands can act as hydrogen bond donors, while the oxygen atoms of the nitrate anions can act as acceptors. mdpi.comresearchgate.net These interactions can link the complex cations and anions into extended networks. By systematically varying the metal center, the counter-ion, or by introducing functionalized ethylenediamine ligands, it is possible to control the dimensionality and connectivity of the resulting supramolecular structure. researchgate.net

A key goal in this area is to create materials with porous frameworks that can be used for applications such as gas storage, separation, or catalysis. The design of hydrophilic one-dimensional channels within a 3D network has been demonstrated, showcasing the potential for creating materials with selective absorption properties. researchgate.net Future work will involve the incorporation of this compound components into metal-organic frameworks (MOFs) and coordination polymers to create robust materials with tunable pore sizes and chemical environments.

The chirality inherent in complexes like [M(en)₃]²⁺ can also be exploited to construct chiral supramolecular architectures. The spontaneous resolution of enantiomers upon crystallization is a known phenomenon for some tris(ethylenediamine)metal(II) nitrate salts. mdpi.comresearchgate.net Researchers are exploring ways to control this process to produce enantiopure materials and to investigate the transfer of chirality from the molecular level to the macroscopic properties of the material.

Q & A

[Basic] What are the recommended synthesis protocols for ethylenediamine nitrate in laboratory settings?

This compound can be synthesized through reactions involving ethylenediamine and nitric acid under controlled conditions. For example, in the synthesis of fullerene this compound , a mixture of fullerene, ethylenediamine, and dilute nitric acid is reacted, followed by purification steps such as filtration and drying . Another method involves combining ethylenediamine with ammonium nitrate to synthesize carbonate-free layered double hydroxides (LDHs), where ethylenediamine acts as a complexing agent . Key considerations include:

  • Stoichiometric ratios : Ensuring precise molar ratios of reactants (e.g., 1:1 ethylenediamine to nitric acid).
  • Temperature control : Reactions often proceed at room temperature or under mild heating (40–60°C).
  • Purification : Use of solvents like ethanol or water to remove unreacted precursors.

[Basic] How can spectroscopic techniques characterize this compound’s structural and thermal properties?

  • X-ray Photoelectron Spectroscopy (XPS) : Identifies nitrogen bonding states (e.g., amine vs. nitrate groups). For instance, XPS of fullerene this compound shows distinct N1s peaks at 399.6 eV (amine) and 407.2 eV (nitrate) (Figure 3, ).
  • FT-IR : Detects functional groups such as N-H stretches (~3300 cm⁻¹) and NO₃⁻ symmetric/asymmetric vibrations (~1380 cm⁻¹ and ~820 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Reveals thermal stability and decomposition stages. This compound decomposes in two stages: 100–250°C (loss of volatile components) and 250–580°C (oxidative breakdown of carbonaceous residues) (Figure 6, ).

[Advanced] What mechanisms govern the thermal decomposition of this compound, and how can kinetic parameters be determined?

Thermal decomposition involves complex redox reactions between the amine group and nitrate ions. TG-FTIR studies show that the first stage (100–250°C) releases NH₃ and H₂O, while the second stage (250–580°C) produces CO₂, NO₂, and HCN (Figure 8, ). Kinetic analysis methods include:

  • Isoconversional models (e.g., Kissinger, Ozawa-Flynn-Wall) : Calculate activation energy (EaE_a) from non-isothermal TGA data. For example, EaE_a values for the first decomposition stage range from 120–150 kJ/mol, depending on heating rates.
  • Master plot methods : Validate reaction mechanisms (e.g., diffusion-controlled vs. nucleation models) .

[Advanced] How does this compound facilitate the synthesis of advanced materials like carbonate-free layered double hydroxides (LDHs)?

In the synthesis of CoAl LDHs , this compound acts as a pH regulator and complexing agent. It enables controlled decomposition of metal-ethylenediamine complexes, preventing carbonate contamination (common in urea-based methods). Key steps include:

Complexation : Ethylenediamine binds to Co²⁺ and Al³⁺ ions, forming stable complexes.

Decomplexation : NH₄NO₃ acidifies the solution, triggering gradual release of metal ions.

Crystallization : Nitrate ions intercalate into the LDH structure, yielding high-surface-area materials (~150 m²/g) with enhanced pseudocapacitance (Figure 2, ).

[Basic] What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of NOₓ gases released during decomposition.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Provide eyewash stations and emergency showers (as recommended for nitrate compounds in ).
  • Storage : Keep in airtight containers away from reducing agents to prevent explosive reactions.

[Advanced] How can computational modeling resolve contradictions in this compound’s thermodynamic data?

Conflicting stability data (e.g., critical temperatures for self-ignition) often arise from impurities or experimental variability. Density Functional Theory (DFT) simulations can:

  • Predict bond dissociation energies (e.g., N-NO₃ bonds) to assess thermal stability.
  • Model reaction pathways for decomposition, identifying intermediates like HNO₂ or NH₂ radicals.
  • Validate experimental activation energies, as demonstrated in CoAl LDH synthesis studies .

[Basic] What role does this compound play in nanoparticle morphology control?

In hydrothermal synthesis, this compound stabilizes metal precursors (e.g., Ag, In) by forming soluble complexes, preventing premature precipitation. For example, in AgInS₂ nanoparticle synthesis , it ensures uniform plate-like morphology by modulating nucleation rates (Figure 1, ).

[Advanced] What analytical challenges arise in quantifying this compound in environmental samples?

Interference from coexisting ions (e.g., Cl⁻, SO₄²⁻) complicates detection. Advanced methods include:

  • Ion Chromatography (IC) : Separates nitrate ions with a detection limit of 0.1 ppm.
  • Griess Reaction : Reduces nitrate to nitrite, followed by diazotization with N-(1-naphthyl)ethylenediamine (λ = 540 nm) . Calibration curves must account for matrix effects in wastewater .

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